molecular formula C11H15ClO2S B1345719 4-Pentylbenzene-1-sulfonyl chloride CAS No. 73948-18-2

4-Pentylbenzene-1-sulfonyl chloride

Cat. No.: B1345719
CAS No.: 73948-18-2
M. Wt: 246.75 g/mol
InChI Key: XDWXZRVWJHEWMT-UHFFFAOYSA-N
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Description

4-Pentylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by a benzene ring substituted with a pentyl group at the para position and a sulfonyl chloride group at the meta position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pentylbenzene-1-sulfonyl chloride can be synthesized through several methods:

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Pentylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic aromatic substitution: Common reagents include bromine, chlorine, and nitric acid.

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-pentylbenzene-1-sulfonyl chloride involves the formation of a sulfonyl intermediate during nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentylbenzene-1-sulfonyl chloride is unique due to the presence of the longer pentyl chain, which can influence its reactivity and solubility compared to its shorter-chain analogs. This can affect its applications in various chemical reactions and industrial processes.

Properties

IUPAC Name

4-pentylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2S/c1-2-3-4-5-10-6-8-11(9-7-10)15(12,13)14/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWXZRVWJHEWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50224653
Record name 4-t-Amylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73948-18-2
Record name 4-t-Amylbenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073948182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-t-Amylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of potassium 4-n-pentylbenzene sulfonate (65 g, 0.243 m) and phosphoryl chloride (75 g, 0.492 m) was heated to approximately 170° C. with stirring until the reaction mixture became less viscous. Heating continued for approximately one hour. The hot reaction mixture was poured into cold water (1600 ml) and the reaction product was extracted with chloroform (2×600 ml). The extract was washed with water until it was neutralized and dried over anhydrous sodium sulfate. The solvent (chloroform) was evaporated and the extract was vacuum-distilled to give 4-n-pentylbenzenesulfonyl chloride (52 g, 87%, boiling point 132°-134° C./0.3 mm).
Name
potassium 4-n-pentylbenzene sulfonate
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
1600 mL
Type
solvent
Reaction Step Two

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